N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride

Description

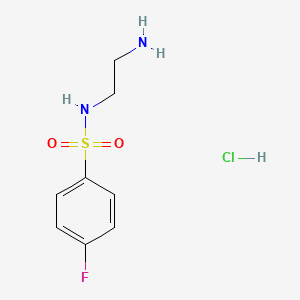

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of an aminoethyl group attached to a fluorobenzene ring, which is further connected to a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

Molecular Formula |

C8H12ClFN2O2S |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-fluorobenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C8H11FN2O2S.ClH/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10;/h1-4,11H,5-6,10H2;1H |

InChI Key |

ZXZBZBBTBOVDCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride typically involves the following steps:

Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-fluoronitrobenzene.

Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-fluoroaniline.

Sulfonation: 4-fluoroaniline is then sulfonated using chlorosulfonic acid to form 4-fluorobenzenesulfonamide.

Amination: The final step involves the reaction of 4-fluorobenzenesulfonamide with ethylenediamine to introduce the aminoethyl group, resulting in N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide. The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Products include N-alkylated or N-acylated derivatives.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include reduced amines or alcohols.

Scientific Research Applications

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminoethyl group enhances its binding affinity to target proteins, facilitating its biological activity. The fluorobenzene ring contributes to the compound’s stability and lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

- N-(2-aminoethyl)-benzene-1-sulfonamide hydrochloride

- N-(2-aminoethyl)-4-chlorobenzene-1-sulfonamide hydrochloride

- N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride

Uniqueness

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorine atom on the benzene ring. This fluorine substitution enhances the compound’s chemical stability and can influence its biological activity by altering its electronic properties and interactions with molecular targets. The fluorine atom also increases the compound’s lipophilicity, potentially improving its pharmacokinetic profile.

Biological Activity

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride, often referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by its sulfonamide functional group, which is known to interact with various biological targets. The compound's structure facilitates binding to enzymes and receptors involved in inflammatory pathways and tumorigenesis.

Key Mechanisms

- NLRP3 Inflammasome Inhibition : Research indicates that sulfonamides can act as inhibitors of the NLRP3 inflammasome, which plays a crucial role in the immune response. The inhibition of this pathway is significant in diseases characterized by chronic inflammation, such as neurodegenerative disorders .

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects through various mechanisms, including the modulation of histone deacetylases (HDACs) and the induction of apoptosis in cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: NLRP3 Inflammasome Inhibition

In a study focusing on the inhibitory effects on the NLRP3 inflammasome, compounds similar to this compound were tested for their ability to suppress IL-1β production. Results indicated that at a concentration of 10 mg/kg, significant suppression of IL-1β was achieved in vivo, suggesting effective targeting of the inflammasome pathway without inducing cytotoxic effects in tested cell lines .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer potential of this compound in SKM-1 xenograft models. The study demonstrated that oral dosing led to substantial tumor growth inhibition, highlighting the compound's ability to modulate cellular pathways associated with cancer progression .

Research Findings and Implications

Recent studies have underscored the potential of this compound as a therapeutic agent in both inflammatory and oncological contexts:

- Selectivity and Safety : The compound exhibits selectivity toward specific biological targets, which is crucial for minimizing off-target effects. For example, compounds derived from this scaffold have shown low cytotoxicity while maintaining potent inhibitory effects on target pathways .

- Future Directions : Ongoing research aims to further elucidate the pharmacokinetic properties and optimize the structure for enhanced efficacy against specific diseases. The incorporation of additional substituents may also improve binding affinity and selectivity toward desired targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.